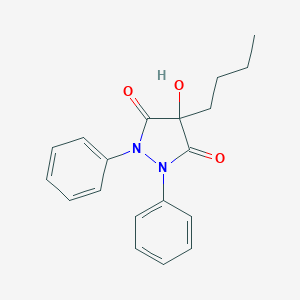
3-Hydroxy-Nevirapin
Übersicht
Beschreibung
3-Hydroxy Nevirapine is a synthetic compound that belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and is used in the treatment of HIV-1 infection. It is a derivative of nevirapine, which is an FDA-approved medication for HIV-1 treatment. 3-Hydroxy Nevirapine has been extensively studied for its potential use in HIV-1 therapy due to its unique chemical structure and mechanism of action.
Wissenschaftliche Forschungsanwendungen
Anti-HIV-Medikament
Nevirapin (NVP), einschließlich seines Metaboliten 3-Hydroxy-Nevirapin, ist ein nicht-nukleosidischer HIV-1-Reverse-Transkriptase-Hemmer. Es wird häufig in der kombinierten antiretroviralen Therapie eingesetzt und um die Mutter-Kind-Übertragung des humanen Immundefizienzvirus Typ 1 zu verhindern .
Histonmodifikation
Forschungen haben gezeigt, dass this compound kovalente Histonmodifikationen verursachen kann. Der nukleophile Kern und die C-terminalen Reste von Histonen sind Ziele für die Bildung kovalenter Addukte .
Metabolische Oxidation
Der NVP-Stoffwechsel ergibt mehrere phenolische Derivate, einschließlich this compound, die einer weiteren metabolischen Oxidation zu elektrophile Chinoidderivate unterliegen können. Diese Derivate können mit Bionukleophilen reagieren und toxische Reaktionen auslösen .
Reaktion mit Aminosäuren
Die Chinoidderivate von this compound können mit Aminosäuren reagieren. Beispielsweise reagierte Ethylvalinat (eine Modell-Aminosäure) sowohl mit 2,3-NVP-Chinon als auch mit NVP-Chinon-Imin und ergab kovalente Addukte .
Potenzielle Toxizitätsmarker
NVP-modifizierte Histidinreste von Histonen, die durch this compound verursacht werden können, sind vielversprechende Marker für die Bioaktivierung und/oder Toxizität des Medikaments .
Chromatinstrukturbestimmung
NVP-abgeleitete Modifikationen wurden an Stellen identifiziert, von denen bekannt ist, dass sie die Chromatinstruktur bestimmen (z. B. H4H76) oder die mehreren Arten von posttranslationalen Modifikationen unterliegen können (z. B. H2BK47, H4H76) .
Pharmazeutische Analyse
This compound kann mit Hochleistungsflüssigchromatographie (HPLC)-Methoden analysiert werden. Dies ist nützlich für die Qualitätskontrolle in der pharmazeutischen Herstellung .
Wirkmechanismus
Target of Action
3-Hydroxy Nevirapine is a metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 virus infection . The primary target of 3-Hydroxy Nevirapine, like Nevirapine, is the reverse transcriptase enzyme of the HIV-1 virus . This enzyme is crucial for the replication of the virus, as it transcribes viral RNA into DNA .
Mode of Action
3-Hydroxy Nevirapine, similar to Nevirapine, binds directly to the reverse transcriptase enzyme and disrupts its RNA-dependent and DNA-dependent DNA polymerase activities . This disruption of the enzyme’s catalytic site inhibits the replication of the HIV-1 virus .
Biochemical Pathways
The metabolic conversion of Nevirapine into 3-Hydroxy Nevirapine involves the formation of a 2,3-NVP-quinone intermediate . This process is biologically plausible and involves the transient formation of both the quinone and a quinone-imine .
Pharmacokinetics
The pharmacokinetics of 3-Hydroxy Nevirapine is influenced by enzyme induction, enzyme inhibition, and host genetics . The metabolic index of 3-Hydroxy Nevirapine increases from a single dose to steady state, suggesting an induction of CYP2B6 . This finding is consistent with the correlation between the 3-Hydroxy Nevirapine metabolic index and Nevirapine apparent clearance .
Result of Action
The result of the action of 3-Hydroxy Nevirapine is the inhibition of the replication of the HIV-1 virus . The metabolites of nevirapine, including 3-hydroxy nevirapine, can undergo further metabolic oxidation to electrophilic quinoid derivatives, which can react with bionucleophiles and initiate toxic responses .
Action Environment
The action of 3-Hydroxy Nevirapine can be influenced by environmental factors such as the presence of certain enzymes and amino acids . For example, the oxidation of 2-hydroxy-NVP and 3-hydroxy-NVP in the presence of the model amino acids ethyl valinate and N-acetylcysteine was investigated . These observations suggest that the metabolic conversion of phenolic NVP metabolites into quinoid electrophiles is biologically plausible .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-Hydroxy Nevirapine interacts with various enzymes and proteins. It undergoes oxidation and subsequent reaction with bionucleophiles . The metabolic conversion of phenolic Nevirapine metabolites into quinoid electrophiles is biologically plausible . This interaction suggests that 3-Hydroxy Nevirapine plays a crucial role in the biochemical reactions associated with Nevirapine metabolism .
Cellular Effects
3-Hydroxy Nevirapine has significant effects on various types of cells and cellular processes. It influences cell function by interacting with various biomolecules and initiating toxic responses
Molecular Mechanism
The molecular mechanism of 3-Hydroxy Nevirapine involves its conversion into a 2,3-NVP-quinone intermediate upon oxidation . This intermediate exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 3-Hydroxy Nevirapine change over time in laboratory settings. The relative concentration of 3-Hydroxy Nevirapine increases when going from a single dose to steady-state administration . This suggests that 3-Hydroxy Nevirapine may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-Hydroxy Nevirapine vary with different dosages in animal models
Metabolic Pathways
3-Hydroxy Nevirapine is involved in the metabolic pathways of Nevirapine metabolism . It interacts with enzymes like cytochrome P450, leading to the formation of a 2,3-NVP-quinone intermediate .
Eigenschaften
IUPAC Name |
2-cyclopropyl-6-hydroxy-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANIONWINZEYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450599 | |
| Record name | 3-Hydroxy Nevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174532-82-2 | |
| Record name | 3-Hydroxynevirapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174532-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy nevirapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174532822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy Nevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY NEVIRAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE9FEC7EE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






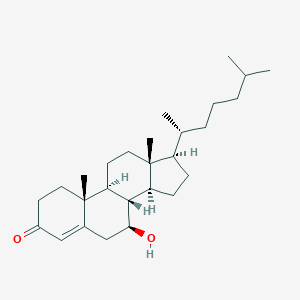
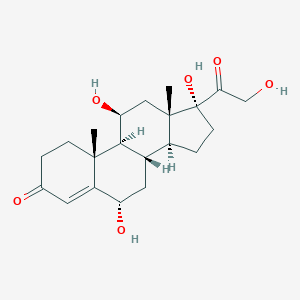

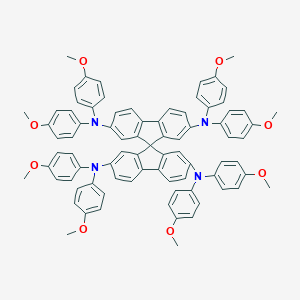

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)
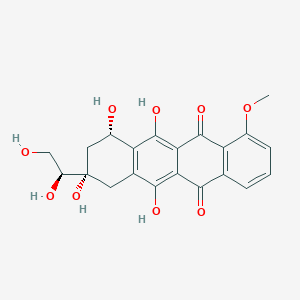
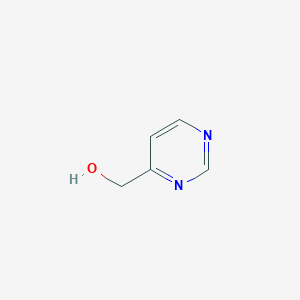
![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)

